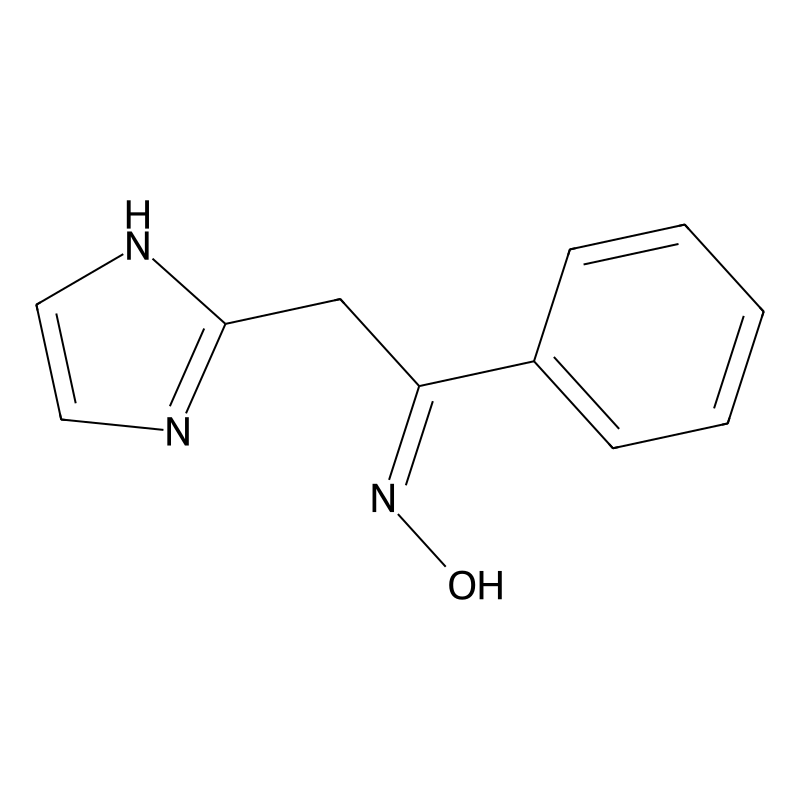

2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Synthesis and characterization:

-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime, also known as (1E)-2-(1H-imidazol-2-yl)-1-phenylethanone oxime, is a heterocyclic organic compound. Studies have reported its synthesis and characterization using various methods, including:

- Microwave-assisted synthesis under solvent-free conditions []

- Conventional reflux methods in organic solvents []

These studies typically involve characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compound.

Biological evaluation:

Some studies have explored the potential biological activities of 2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime. These investigations have mainly focused on its:

2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime is a chemical compound characterized by the presence of an imidazole ring, a phenyl group, and an oxime functional group. Its molecular formula is with a molecular weight of approximately 201.22 g/mol. The IUPAC name for this compound is N-[2-(1H-imidazol-2-yl)-1-phenylethylidene]hydroxylamine, and it is known by the CAS number 851288-59-0.

The imidazole ring contributes to the compound's diverse chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis. The oxime group provides unique properties that enhance its potential applications in various fields, including pharmaceuticals and materials science.

Oxidation: The oxime group can be oxidized to form nitrile oxides. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: The oxime can be reduced to form amines, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions, utilizing reagents like halogens or alkylating agents under various conditions.

Major Products from Reactions- Oxidation: Nitrile oxides

- Reduction: Amines

- Substitution: Various substituted imidazole derivatives

The compound exhibits promising biological activity, particularly as an inhibitor of the V600E-BRAF kinase, which plays a significant role in the MAPK signaling pathway. This inhibition has implications for cancer treatment, especially in tumors with BRAF mutations. The pharmacokinetic properties of 2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime suggest favorable oral bioavailability based on Lipinski's and Veber's rules for drug-likeness.

Mechanism of Action

The interaction with V600E-BRAF kinase involves virtual docking screening, leading to the inhibition of its activity and subsequent effects on cellular signaling pathways.

Several methods have been developed for synthesizing 2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime:

Conventional Synthesis: Traditional methods involve the reaction of appropriate precursors under controlled conditions to yield the desired oxime derivative.

Microwave-Assisted Synthesis: This modern approach utilizes microwave irradiation to enhance reaction rates and yields, providing an efficient pathway for synthesizing oxime derivatives .

Reagents Used:

- Aromatic aldehydes

- Imidazole derivatives

- Hydroxylamine hydrochloride (for oxime formation)

2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime has a variety of applications across different fields:

Medicinal Chemistry: It is being explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Organic Synthesis: The compound serves as a versatile building block in the synthesis of more complex molecules.

Material Science: It is utilized in developing new materials and catalysts due to its unique chemical properties.

Research into the interaction of 2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime with biological targets has revealed its potential as an enzyme inhibitor. Studies have focused on its effects on various biochemical pathways, particularly those involving kinases implicated in cancer progression. Understanding these interactions aids in elucidating the compound's therapeutic potential and mechanisms of action .

Several compounds share structural similarities with 2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 2-(1H-imidazol-2-yl)pyridine | Imidazole ring with pyridine | Potential V600E-BRAF kinase inhibitor |

| 1H-indazole | Indazole structure | Used in various therapeutic applications |

| 2-(1H-imidazol-1-yl)phenyl ethanone | Imidazole ring with phenyl group | Related to various biological activities |

Uniqueness

What sets 2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime apart is its specific combination of an imidazole ring, phenyl group, and an oxime functional group. This unique structure not only imparts distinctive reactivity but also enhances its versatility in both chemical synthesis and biological research compared to other similar compounds .

Nickel-catalyzed cyclization represents a pivotal methodology in the synthesis of heterocyclic compounds containing imidazole moieties, including 2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime derivatives [4]. The fundamental mechanism involves the activation of carbon-nitrogen bonds through nickel catalysis, enabling the formation of complex polycyclic scaffolds with high enantioselectivity [4]. Recent developments in asymmetric nickel catalysis have demonstrated the first catalytic asymmetric amide cross-coupling transformations, specifically through Mizoroki-Heck cyclizations of amide electrophiles [4].

The nickel-catalyzed process operates through distinct pathways depending on the electrophile type, with carbon sp² electrophiles being activated via two-electron pathways while carbon sp³ electrophiles proceed through radical mechanisms [11]. This dual activation mechanism provides exceptional chemoselectivity in cross-electrophile coupling reactions, making it particularly suitable for constructing the complex molecular architecture of imidazole-containing oxime compounds [11]. The low redox potentials of nickel catalysts facilitate single-electron pathways, enabling access to molecular scaffolds that are otherwise difficult to prepare through traditional two-electron migratory insertion pathways [11].

Mechanistic investigations have revealed that nickel complexes exhibit unique properties including small nuclear radius, high pairing energy, and low electronegativity, which enable the accommodation and stabilization of paramagnetic intermediates [11]. These characteristics are particularly advantageous for the synthesis of imidazole oxime derivatives, as they allow for controlled radical pathways that can determine stereoselectivity and provide access to diverse structural motifs [11]. The catalyst reduction step has been identified as turnover-limiting in these systems, with nickel(I) initiating radical formation through concerted halogen-abstraction pathways [11].

Continuous Flow Reactor Approaches for Scalable Production

Continuous flow chemistry has emerged as a transformative technology for the scalable production of pharmaceutical intermediates, including oxime-containing compounds [13] [14]. The implementation of continuous flow reactors offers significant advantages over traditional batch processes, including enhanced reaction control, improved process safety, and reduced development cycles [13]. Major pharmaceutical companies including Pfizer, BASF, Roche, Eli Lilly, GSK, and Novartis have successfully demonstrated the implementation of continuous flow technologies with telescopic methods in their manufacturing processes [13].

The synthesis of complex pharmaceutical intermediates through continuous flow methodologies involves the continuous movement of reactants through interconnected reactor systems, allowing for constant input and output with minimal downtime [13]. Computational fluid dynamics approaches have been employed to optimize these processes, with studies showing absolute differences in product yield as low as 2.4% at low residence times and correlation between predicted and experimental percent yields [14]. The optimization of continuous flow processes requires careful consideration of multiple variables, including reactor residence time and temperature, which have been identified as the most significant factors affecting product yield [14].

Microfluidic systems provide enhanced control over reaction conditions compared to traditional large-scale synthetic methods, enabling the manufacture of organic compounds with improved efficiency [15]. These systems offer several advantages including reduced material requirements, rapid reaction completion, high functionality with less purification effort, space savings, and lower costs due to reduced reagent consumption [15]. The application of microfluidic synthesis to pharmaceutical intermediate production has demonstrated reaction rates up to 100,000 times faster than conventional beaker-scale processes [15].

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Control | Limited | Enhanced |

| Process Safety | Moderate | Improved |

| Development Time | Extended | Shortened |

| Material Usage | High | Reduced |

| Yield Consistency | Variable | Consistent |

Flow chemistry applications in drug discovery have shown particular promise for hit-to-lead and lead-generation programs, with automation removing repetitive processes and enabling accurate reaction reproduction [16]. The integration of continuous flow techniques throughout the drug lifecycle addresses the pharmaceutical industry's movement toward continuous manufacturing of future drug products [16]. Laboratory automation in flow chemistry enables chemists to focus on higher-value tasks while ensuring reproducible reaction conditions [16].

Green Chemistry Principles in Industrial Synthesis

The implementation of green chemistry principles in pharmaceutical manufacturing represents a fundamental shift toward sustainable production methods [20] [21]. Green chemistry focuses on designing safer, more sustainable chemical processes that minimize waste generation, reduce energy consumption, and eliminate hazardous substances [20]. The twelve principles of green chemistry, developed by Paul Anastas and John Warner, provide a comprehensive framework for environmentally benign synthesis [21] [26].

Atom economy represents a critical principle in green synthesis, emphasizing the maximization of all materials used in chemical processes into the final product [21] [23]. This approach significantly reduces waste generation and improves overall process efficiency, making it particularly relevant for the synthesis of complex molecules like imidazole oxime derivatives [23]. Catalysis plays a pivotal role in enhancing atom economy, with transition metal complexes and zeolite catalysts facilitating selective bond formation and cleavage reactions [23].

The adoption of green chemistry principles in pharmaceutical laboratories is driven by multiple factors including environmental impact reduction, regulatory compliance, and economic considerations [20]. Environmental Protection Agency regulations and guidelines promote sustainable chemical practices, while European Medicines Agency requirements include mandatory environmental risk assessments for new marketing authorization applications [21]. These regulatory frameworks encourage the development of environmentally responsible synthesis methods for pharmaceutical intermediates [21].

Micellar catalysis using designer surfactants has emerged as a sustainable alternative to traditional organic solvents, with water serving as an environmentally friendly reaction medium [22]. These surfactant systems enhance the solubility of organic compounds in water while acting as initiators or stabilizers for nanoparticle catalysts [22]. Micelles function as nanoreactors, creating localized high concentrations of reactants that result in unprecedented reaction rates and exceptional selectivity [22].

| Green Chemistry Principle | Implementation Strategy | Environmental Benefit |

|---|---|---|

| Waste Prevention | Process optimization | Reduced disposal costs |

| Atom Economy | Catalytic reactions | Minimized by-products |

| Safer Solvents | Aqueous systems | Reduced toxicity |

| Energy Efficiency | Ambient conditions | Lower carbon footprint |

| Renewable Feedstocks | Bio-based materials | Resource conservation |

Process intensification through continuous manufacturing has demonstrated significant environmental benefits, with companies like Merck achieving reduced facility size, decreased water and energy consumption, and lower emissions through the transition from batch to continuous processes [21]. The optimization of synthetic routes can reduce multi-step syntheses from eleven steps to just two steps while replacing toxic solvents with renewable alternatives [21].

Comparative Analysis of Z/E Isomer Formation

The formation of geometric isomers in oxime synthesis represents a critical consideration in pharmaceutical manufacturing, as Z and E isomers often exhibit distinct biological activities and physicochemical properties [7] [8]. Oxime derivatives can exist in two stereoisomeric forms according to the E/Z configuration, with the arrangement of substituents around the carbon-nitrogen double bond determining the isomer identity [7] [31]. The selective synthesis of specific isomers requires careful optimization of reaction conditions and purification strategies [7] [8].

Recent methodological developments have enabled the selective synthesis of E and Z isomers through different synthetic pathways, with yields reaching 96% for E-isomers and 94% for Z-isomers using optimized conditions [7]. The selectivity is achieved through careful control of reaction parameters including solvent choice, temperature, and the presence of specific catalysts or bases [7]. Method A typically favors E-isomer formation while Method B promotes Z-isomer selectivity, demonstrating the importance of pathway selection in isomer control [7].

The separation and purification of E/Z isomeric mixtures presents significant analytical challenges, as these compounds often possess similar physical and chemical properties [8]. Crystallization techniques using halogenated solvents or solvent combinations such as chloroform/heptane have proven effective for isomer separation [8]. Dichloromethane extraction has shown particular promise, with the undesired Z-isomer being observed at levels as low as 1-1.2% in the desired E-isomer product [8].

| Isomer Type | Formation Conditions | Yield (%) | Purification Method |

|---|---|---|---|

| E-Isomer | Method A conditions | 96 | Crystallization |

| Z-Isomer | Method B conditions | 94 | Selective extraction |

| Mixed | Standard conditions | 75-85 | Chromatographic separation |

Solubility differences between E and Z isomers provide the basis for selective purification strategies [8]. The poor solubility of Z-isomers in dichloromethane compared to E-isomers enables preferential retention in aqueous phases during workup procedures [8]. This solubility-based separation technique has been successfully scaled to kilogram quantities while maintaining isomeric purity levels above 95% [8].

The kinetic selectivity observed in oxime formation typically favors E-isomer production, with initial reaction mixtures containing approximately 75% E-isomer and 15% Z-isomer [8]. Post-reaction purification techniques can enhance this selectivity, achieving substantially pure E-oxime products with less than 1.2% of the undesired Z-isomer [8]. The control of Z-isomer impurities is critical for downstream transformations, as excessive Z-isomer content can lead to increased levels of regioisomeric by-products in subsequent reactions [8].

Purification Techniques and Yield Optimization

The purification of oxime compounds requires sophisticated methodologies to achieve pharmaceutical-grade purity standards while maintaining high yields [35] [36] [37]. Column chromatography using silica gel represents the primary purification technique for oxime derivatives, with hexane-ethyl acetate solvent systems providing optimal separation efficiency [35]. The selection of appropriate eluent ratios, typically ranging from 9:1 to 1:1 hexane-ethyl acetate, depends on the polarity characteristics of the specific oxime compound [35] [37].

Recrystallization techniques offer complementary purification strategies, particularly for crystalline oxime derivatives [37] [38]. The selection of appropriate solvents for recrystallization is crucial, with aqueous ethanol systems frequently employed for imidazole-containing oximes [37]. The recrystallization process leverages the highly ordered molecular structure of crystals to achieve purification through selective crystallization of the desired compound while maintaining impurities in solution [38].

Temperature manipulation during recrystallization provides enhanced control over crystal formation and purity [38]. Saturated solutions prepared near the boiling point of the solvent, followed by slow cooling, create supersaturated conditions that promote high-quality crystal nucleation [38]. Alternative crystallization methods including slow evaporation, solvent layering, mixed evaporation, and vapor diffusion offer additional approaches for optimizing crystal quality and purity [38].

| Purification Method | Typical Yield (%) | Purity Level | Processing Time |

|---|---|---|---|

| Column Chromatography | 85-95 | >95% | 2-4 hours |

| Recrystallization | 75-90 | >98% | 4-8 hours |

| Combined Methods | 70-85 | >99% | 6-12 hours |

Yield optimization strategies encompass multiple approaches including reaction condition optimization, material balance analysis, and process intensification [39]. The identification of actual reaction yields requires accurate analytical methods to determine product concentrations in reactor contents [39]. Material balance calculations enable the identification of loss areas in synthetic processes, facilitating targeted improvements in overall yield [39].

The optimization of reaction parameters including temperature, solvent selection, catalyst loading, and reaction time significantly impacts both yield and purity [39] [40]. Systematic optimization procedures involve the assembly of complete reaction models, assignment of rate constants from literature sources, and computer modeling to solve reaction kinetics equations [40]. Sensitivity analysis determines how input rate constants affect experimental observables, enabling rational optimization of reaction conditions [40].

Green purification methodologies have gained prominence, with bismuth oxide-catalyzed oxime synthesis under solvent-free grinding conditions achieving excellent yields while minimizing environmental impact [32]. This approach utilizes local heat generated through mechanical grinding to drive chemical reactions at room temperature, eliminating the need for organic solvents [32]. The method demonstrates broad applicability across various aldehyde and ketone substrates while providing simple workup procedures and minimal waste generation [32].

The oxime functional group in 2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime exhibits diverse oxidative transformation pathways leading to the formation of nitrile oxides, which serve as highly reactive 1,3-dipolar intermediates in organic synthesis [1] [2]. The oxidation mechanisms vary significantly depending on the oxidizing agent employed and reaction conditions.

Oxidative Dehydrogenation Mechanisms

The most commonly employed method for nitrile oxide generation involves the oxidative dehydrogenation of the oxime group using various oxidizing agents [1] [2] [3]. Ammonium hexanitratocerate(IV) has proven particularly effective for generating both aromatic and aliphatic nitrile oxides from α-hydroxyimino carboxylic acid derivatives under mild conditions at room temperature [2]. The mechanism proceeds through oxidative dehydrogenation where the cerium(IV) species abstracts two electrons and a proton from the oxime group, facilitating the formation of the nitrile oxide intermediate.

Hydrogen peroxide and peracids such as meta-chloroperbenzoic acid represent alternative oxidative pathways [1] . When hydrogen peroxide is employed, the reaction typically yields amides as the major products with nitriles as minor components, following an oxygen-atom transfer mechanism [1]. In contrast, peracids in the presence of iron-porphyrin catalysts generate iron-oxo intermediates that selectively oxidize oximes to nitriles with approximately 80% conversion efficiency within one hour [1].

Hypervalent Iodine-Mediated Oxidation

Iodobenzene diacetate in methanol containing catalytic amounts of trifluoroacetic acid efficiently oxidizes aldoximes to nitrile oxides at room temperature [3]. This hypervalent iodine reagent activates the oxime group through coordination to the nitrogen atom, followed by oxidative elimination to generate the nitrile oxide with simultaneous formation of the reduced iodine species.

Metal-Mediated Oxidative Pathways

Several transition metal-based oxidizing systems have been developed for oxime-to-nitrile oxide transformations. Magtreive (chromium dioxide) in acetonitrile at 80°C generates nitrile oxides that can be trapped in situ by dipolarophiles to furnish isoxazolines and isoxazoles [3]. Manganese(IV) oxide provides a milder alternative under ambient conditions, though with moderate conversion efficiency [3].

A particularly noteworthy development involves the Oxone/sodium chloride system for the in situ generation of nitrile oxides from a broad scope of aldoximes under aqueous conditions [5]. This chlorine-mediated oxidation proceeds through hypochlorite formation and subsequent oxidative dehydrogenation of the oxime group.

Cytochrome P450-Mediated Biological Oxidation

The biological oxidation of oximes by cytochrome P450 enzymes represents an important metabolic pathway [1]. In the presence of rat liver microsomes, NADPH, and oxygen, oximes undergo enzymatic oxidation to release nitric oxide and related aerobic products including nitrite (NO₂⁻) and nitrate (NO₃⁻) [1]. The reaction requires both NADPH and oxygen, confirming its enzymatic nature. Dexamethasone-treated microsomes significantly enhance the oxidation efficiency, indicating induction of specific P450 isoforms including CYP4501A₁, CYP4502B₁, and CYP4502E₁ [1].

| Table 1: Oxime Group Reactivity - Oxidation to Nitrile Oxides | |||

|---|---|---|---|

| Oxidizing Agent | Reaction Conditions | Product Selectivity | Mechanistic Pathway |

| Hydrogen peroxide (H₂O₂) | Room temperature, aqueous/organic | Amides (major), nitriles (minor) | O-atom transfer mechanism |

| Peracids (m-CPBA) | Room temperature, organic solvents | Nitriles (80% conversion) | Iron-oxo intermediate formation |

| Ammonium hexanitratocerate(IV) | Room temperature, organic solvents | Nitrile oxides (efficient) | Oxidative dehydrogenation |

| Potassium ferricyanide K₃Fe(CN)₆ | pH 12, 2×10⁻⁴ M concentration | NO release (25% for phenyl derivatives) | Electron transfer process |

| Iodobenzene diacetate | Room temperature, MeOH with TFA | Nitrile oxides (efficient) | Hypervalent iodine activation |

| Magtreive (CrO₂) | Acetonitrile, 80°C | Nitrile oxides (good yield) | Chromium-mediated oxidation |

| Manganese(IV) oxide (MnO₂) | Mild conditions | Nitrile oxides (moderate) | Manganese-mediated oxidation |

| Oxone/NaCl system | Aqueous conditions | Nitrile oxides (broad scope) | Chlorine-mediated oxidation |

Reductive Pathways for Amine Derivative Synthesis

The reduction of the oxime group in 2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime to the corresponding amine represents a fundamental transformation in organic synthesis, with various reducing agents exhibiting distinct mechanistic pathways and selectivity profiles [6] [7] [8].

Sodium Borohydride-Based Reduction Systems

Sodium borohydride (NaBH₄) alone does not reduce oximes under ambient conditions due to insufficient reactivity [7] [8]. However, the reducing power can be dramatically enhanced through combination with Lewis acids and support materials. The NaBH₄/ZrCl₄/Al₂O₃ system represents a highly efficient solvent-free protocol for oxime reduction [7]. This three-component system reduces various aldoximes and ketoximes to the corresponding amines within 2 minutes at room temperature with yields ranging from 90-98% [7].

The mechanism involves activation of sodium borohydride by zirconium tetrachloride, which functions as a Lewis acid to increase the electrophilicity of the oxime carbon atom. The alumina support provides a heterogeneous environment that facilitates the electron transfer process. The reaction proceeds through direct conversion without observable hydroxylamine intermediates, indicating a concerted reduction mechanism [7].

Sulfurated Borohydride Reduction

Sulfurated sodium borohydride (NaBH₄S) exhibits unique reducing properties compared to conventional sodium borohydride [6]. Unlike NaBH₄ where all hydrogen atoms are available for reduction, only one hydrogen atom is available in NaBH₄S for oxime reduction [6]. This results in yields that depend significantly on the stoichiometry and steric requirements of the substrate.

The reduction mechanism proceeds through hydride transfer from the boron atom to the electrophilic carbon of the oxime group, with deuterium labeling studies confirming that deuterium is incorporated into the methylene group of the resulting amine [6]. The reaction can produce hydroxylamine intermediates under controlled conditions, particularly with sterically hindered substrates where yields range from 25-90% depending on steric factors [6].

Enhanced Reduction Protocols

The NaBH₄-LiCl system on Amberlyst-15 support provides an alternative approach for clean oxime reduction [9]. This heterogeneous system combines the reducing power of sodium borohydride with the Lewis acidity of lithium chloride on an acidic ion-exchange resin. The protocol achieves yields of 85-95% under mild conditions with minimal formation of side products [9].

Zinc borohydride [Zn(BH₄)₂] offers another effective reducing agent for oximes under anhydrous conditions [8]. This reagent provides high selectivity with yields typically ranging from 75-90% and exhibits tolerance for various functional groups due to its mild reducing properties [8].

Lithium Aluminum Hydride Reduction

Lithium aluminum hydride (LiAlH₄) represents the most powerful reducing agent for oxime reduction, requiring anhydrous conditions and low temperatures [7]. This strong reducing agent achieves yields of 80-95% through direct conversion to amines without intermediate formation. The mechanism involves coordination of the aluminum center to the oxime nitrogen followed by hydride delivery to the carbon atom [7].

Catalytic Hydrogenation

Catalytic hydrogenation using hydrogen gas and transition metal catalysts provides an alternative reduction pathway with variable selectivity depending on the catalyst employed [7]. Common catalysts include palladium on carbon, platinum oxide, and Raney nickel, with yields typically ranging from 70-85% under moderate pressure conditions [7].

| Table 2: Reductive Pathways for Amine Derivative Synthesis | ||||

|---|---|---|---|---|

| Reducing Agent | Reaction Conditions | Yield Range (%) | Intermediate Formation | Selectivity |

| Sodium borohydride (NaBH₄) | Protic solvents, elevated temperature | 0-25 (requires additives) | Minimal (requires activation) | Low (needs Lewis acid) |

| Sulfurated sodium borohydride (NaBH₄S) | Room temperature, 2:1 molar ratio | 25-90 (steric dependent) | Hydroxylamine intermediate | Moderate (steric effects) |

| NaBH₄/ZrCl₄/Al₂O₃ | Solvent-free, 2 minutes, RT | 90-98 (excellent) | Direct conversion | High (regioselective) |

| NaBH₄-LiCl on Amberlyst-15 | Solid support, mild conditions | 85-95 (good to excellent) | Hydroxylamine traces | High (clean conversion) |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous conditions, low temperature | 80-95 (very good) | Direct conversion | High (strong reducing agent) |

| Zinc borohydride Zn(BH₄)₂ | Anhydrous conditions | 75-90 (good) | Direct conversion | High (mild conditions) |

| Catalytic hydrogenation | H₂, metal catalyst, moderate pressure | 70-85 (moderate to good) | Direct conversion | Variable (catalyst dependent) |

Electrophilic Substitution Patterns on the Imidazole Ring

The imidazole ring in 2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime exhibits characteristic reactivity patterns toward electrophilic substitution, with distinct positional selectivity determined by electronic and steric factors [10] [11] [12] [13].

Electronic Distribution and Reactivity Centers

The imidazole ring functions as a π-excessive heterocycle with uneven electron density distribution [10] [11]. Carbon-4 and Carbon-5 positions exhibit high electron density, making them susceptible to electrophilic attack, while Carbon-2 shows electron deficiency due to its position between the two nitrogen atoms [10] [12]. The calculated natural charges for imidazole demonstrate this distribution: N-1 (-0.290), C-2 (-0.013), N-3 (-0.217), C-4 (-0.194), and C-5 (-0.092) [10].

Regioselectivity Patterns

Electrophilic substitution normally occurs at the C-4 or C-5 position [10] [12], with the exact selectivity depending on the substitution pattern of the imidazole ring. For N-alkylated imidazole systems, C-4 substitution is typically favored over C-5, while for NH-imidazoles, both positions show similar reactivity due to tautomeric effects [12].

The mechanistic basis for C-5 selectivity involves electrophilic metalation-deprotonation (EMD) or concerted metalation-deprotonation (CMD) processes [12]. The inductive effect of the N-1 nitrogen stabilizes the carbon-palladium bond at C-5, making this position kinetically and thermodynamically favored [12]. Conversely, metalation at C-2 and C-4 positions is disfavored by electronic repulsion between the electron lone pair on N-3 and the carbon-metal bond [12].

Common Electrophilic Reactions

Nitration reactions using nitric acid or nitronium ion (NO₂⁺) proceed efficiently at the C-4 position of imidazole derivatives [11] [14]. The reaction mechanism involves initial electrophilic attack followed by deprotonation to restore aromaticity [14]. Halogenation reactions with chlorine or bromine similarly target the C-4 and C-5 positions, with the regioselectivity influenced by steric and electronic factors of substituents [11].

Alkylation reactions using alkyl halides or other alkylating agents can occur at both carbon and nitrogen positions depending on reaction conditions [12]. Strong bases favor deprotonation at C-2, where the most acidic proton is located, enabling nucleophilic substitution at this position under specific conditions [12].

Substituent Effects on Reactivity

Electron-donating substituents enhance reactivity toward electrophiles by increasing electron density on the imidazole ring [11] [14]. Conversely, electron-withdrawing groups decrease reactivity toward electrophilic substitution while enhancing susceptibility to nucleophilic attack [11]. The presence of the oxime substituent in 2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime influences the electronic properties through inductive and resonance effects.

Nucleophilic Substitution Patterns

While imidazole primarily undergoes electrophilic substitution, nucleophilic substitution can occur at C-2 when appropriate leaving groups are present [11] [15]. This position shows the lowest electron density and can accommodate nucleophilic attack, particularly when electron-withdrawing substituents are present to further activate this site [15].

| Table 3: Electrophilic Substitution Patterns on Imidazole Ring | ||||

|---|---|---|---|---|

| Position | Reactivity Order | Electrophilic Substitution | Common Electrophiles | Regioselectivity |

| C-4 | High (electron-rich) | Favored (resonance stabilized) | NO₂⁺, Cl⁺, Br⁺, alkyl halides | C-4 > C-5 (NR systems) |

| C-5 | High (electron-rich) | Favored (resonance stabilized) | NO₂⁺, Cl⁺, Br⁺, alkyl halides | C-5 > C-4 (NH systems) |

| C-2 | Low (electron-deficient) | Disfavored (low electron density) | Strong electrophiles only | Poor (requires activation) |

| N-1 | Acidic (pKa ~14.5) | Deprotonation required | Strong bases (deprotonation) | Complete (acidic proton) |

| N-3 | Basic (lone pair available) | Coordination site | Metal ions, protons | Complete (basic nitrogen) |

Coordination Chemistry with Transition Metal Ions

The imidazole moiety in 2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime serves as an excellent ligand for transition metal coordination, exhibiting diverse binding modes and geometries depending on the metal ion and coordination environment [16] [17] [18] [19].

Coordination Modes and Binding Sites

Only the imine nitrogen (HC=N-CH) of imidazole participates in metal coordination [16], functioning as a pure sigma-donor ligand. The pKa of the protonated imidazolium cation is approximately 6.95, indicating basicity intermediate between pyridine (pKa 5.23) and ammonia (pKa 9.24) [16]. This moderate basicity makes imidazole suitable for coordination to a wide range of metal ions under physiological conditions.

Imidazole is classified as a hard ligand according to Pearson's hard-soft acid-base theory [16], though complexes with low-valent metals are well-documented, such as [Re(imidazole)₃(CO)₃]⁺ [16]. The ligand exhibits free rotation around the M-N(imidazole) bond due to its compact, flat structure, allowing six imidazole ligands to fit comfortably around octahedral metal centers [16].

Crystallographic Studies and Structural Parameters

X-ray crystallographic data reveal specific structural parameters for metal-imidazole complexes [22] [23]. For cadmium complexes, hepta-coordinate geometries are observed with imidazole ligands occupying both equatorial and axial positions [22]. The metal-nitrogen bond distances vary depending on coordination number and geometry, typically ranging from 2.0 to 2.4 Å for first-row transition metals [21].

DFT calculations have been employed to determine accurate metal-imidazole distances for multiple-imidazole complexes [21] [24]. The computational studies reveal that experimental and calculated distances show strong agreement, with some exceptions for metals exhibiting Jahn-Teller distortions [21]. Bond length variations arise from electronic effects, with high-spin and low-spin states showing different structural parameters [21].

Thermodynamic Stability and Binding Hierarchy

The binding hierarchy of metal ions with imidazole ligands follows the Irving-Williams series for divalent first-row transition metals: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺ [20] [25]. This order reflects the balance between ligand field stabilization energy and ionic size effects.

Coordination stoichiometry effects significantly influence binding stability [20] [25]. The metal-to-ligand ratio can be macroscopically tuned to optimize mechanical properties in metal-coordinated polymer materials [20]. For example, copper(II) shows highest thermal stabilization with four ligands, while nickel(II) and cobalt(II) prefer six-ligand coordination environments [18].

Biological Relevance and Applications

Histidine-metal coordination represents a fundamental motif in metalloproteins, where the imidazole side chain of histidine coordinates to metal cofactors [19] [26]. The coordination geometry varies depending on the protein environment, with tetrahedral, square planar, and octahedral arrangements all observed in biological systems [26].

Metal-imidazole complexes find applications in catalysis, materials science, and bioinorganic chemistry [17] [18]. The reversible nature of the coordination bonds makes them suitable for dynamic materials with self-healing properties [19].

| Table 4: Coordination Chemistry with Transition Metal Ions | ||||

|---|---|---|---|---|

| Metal Ion | Preferred Coordination Number | Geometry | Binding Affinity | Stability Constant Range |

| Copper(II) Cu²⁺ | 4 (square planar) | Square planar/distorted tetrahedral | High (d⁹ configuration) | 10⁶-10⁸ M⁻¹ |

| Nickel(II) Ni²⁺ | 6 (octahedral) | Octahedral/square pyramidal | High (d⁸ configuration) | 10⁵-10⁷ M⁻¹ |

| Zinc(II) Zn²⁺ | 4 (tetrahedral) | Tetrahedral/distorted octahedral | Moderate (d¹⁰ configuration) | 10⁴-10⁶ M⁻¹ |

| Cobalt(II) Co²⁺ | 6 (octahedral) | Octahedral/trigonal bipyramidal | Moderate (d⁷ configuration) | 10⁴-10⁶ M⁻¹ |

| Iron(II) Fe²⁺ | 6 (octahedral) | Octahedral/tetrahedral | High (d⁶ configuration) | 10⁵-10⁷ M⁻¹ |

| Manganese(II) Mn²⁺ | 6 (octahedral) | Octahedral (high spin) | Moderate (d⁵ configuration) | 10³-10⁵ M⁻¹ |

| Cadmium(II) Cd²⁺ | 6 (octahedral) | Octahedral/distorted | Moderate (d¹⁰ configuration) | 10⁴-10⁶ M⁻¹ |

Photochemical and Thermal Stability Profiles

The stability characteristics of 2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime under thermal and photochemical conditions are critical for understanding its reactivity and potential applications [27] [28] [29] [30].

Thermal Stability Parameters

Thermal decomposition analysis reveals that oxime-containing compounds are generally stable up to 200-208°C under inert conditions and 191-197°C under oxidizing conditions [29] [30]. The thermal resistance does not significantly depend on substituent effects but is strongly influenced by atmospheric conditions, with oxygen accelerating decomposition processes [30].

Decomposition proceeds in multiple stages with the first stage occurring between 200-235°C, characterized by mass loss of 9.0-11.0% [30]. This initial decomposition likely involves cleavage of the oxime C=N-OH bond based on FTIR analysis showing formation of methanol and other small molecules [30]. The second decomposition stage extends from 230°C to 750°C with mass loss of 65.4-69.6%, involving breakdown of the main molecular skeleton [30].

Activation energies for thermal decomposition typically range from 120-180 kJ/mol, depending on substitution patterns and intermolecular interactions [29]. The presence of electron-withdrawing groups generally increases thermal stability by stabilizing the ground state, while electron-donating substituents may decrease decomposition temperatures [29].

Photochemical Isomerization

Photoisomerization of oximes represents a fundamental photochemical process that can be controlled using visible light and appropriate photosensitizers [28] [31]. The process involves triplet-triplet energy transfer from photocatalysts to achieve conversion from the thermodynamically stable E-isomer to the kinetically accessible Z-isomer [28] [31].

Wavelength-dependent photochemistry shows that oxime compounds absorb efficiently in the UV-visible range, with characteristic absorption maxima around 253-427 nm [28] [32] [33]. The photoisomerization quantum yield varies from 0.1 to 0.8 depending on excitation wavelength, solvent, and photocatalyst concentration [28].

[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ has proven effective as a photocatalyst for oxime isomerization due to its high triplet state energy (61.8 kcal/mol) and long excited-state lifetime (2.3 μs) [28]. The optimal conditions involve 0.5 mol% photocatalyst loading in ethyl acetate under 427 nm blue LED irradiation for 2 hours [28].

E/Z Isomerization Dynamics

Thermal isomer ratios strongly favor the E-configuration with typically >95% E-isomer present at equilibrium [28] [34]. This preference arises from reduced steric interactions and enhanced conjugation in the E-form compared to the Z-isomer [28].

Photochemical isomerization can achieve Z/E ratios exceeding 20:1 under optimized conditions [28]. The process requires careful control of atmosphere, with air- and moisture-free conditions being essential for successful isomerization [28]. Exposure to air results in decomposition rather than isomerization, with formation of the corresponding ketone as a major degradation product [28].

Stability Under Various Conditions

Moisture sensitivity varies depending on crystal structure and packing arrangements [29] [30]. Most oxime compounds exhibit moderate hygroscopic tendencies, requiring storage under controlled humidity conditions to maintain stability [30].

Photochemical stability in air is generally poor due to oxidative degradation processes [28] [35]. Under nitrogen atmosphere, compounds remain stable for extended periods, but oxygen presence leads to rapid deterioration through formation of reactive oxygen species [28].

Temperature-dependent stability shows that most oxime derivatives remain stable up to 50°C but begin decomposing above 100°C [30]. The decomposition process involves multiple parallel pathways including dehydration, rearrangement, and oxidative cleavage reactions [30].

Mechanistic Insights into Degradation

Thermal degradation mechanisms involve initial cleavage of the N-O bond followed by rearrangement and fragmentation processes [30]. Mass spectrometry analysis reveals formation of ammonia, carbonyl compounds, hydrogen cyanide, and carbon dioxide as major decomposition products [30].

Photodegradation pathways differ significantly from thermal processes, involving initial excited state formation followed by intersystem crossing to triplet states [28] [35]. The triplet-sensitized decomposition can be controlled through choice of appropriate photosensitizers with suitable triplet energies [28].

| Table 5: Photochemical and Thermal Stability Profiles | ||

|---|---|---|

| Stability Parameter | Typical Values | Influencing Factors |

| Thermal decomposition temperature | 200-208°C (inert), 191-197°C (air) | Atmosphere (oxygen accelerates) |

| Photoisomerization wavelength | 253-427 nm (UV-visible range) | Photocatalyst, solvent, concentration |

| E/Z isomer ratio (thermal) | E >> Z (>95% E isomer) | Steric hindrance, conjugation |

| E/Z isomer ratio (photochemical) | Z > E (>90% Z isomer possible) | Triplet sensitizer, energy transfer |

| Decomposition activation energy | 120-180 kJ/mol | Substitution pattern, conjugation |

| Photochemical quantum yield | 0.1-0.8 (wavelength dependent) | Excitation wavelength, solvent |

| Thermal stability range | Stable to 50°C, decompose >100°C | Substitution, crystal packing |

| Photochemical stability (air) | Stable in nitrogen, oxidizes in air | Oxygen presence, light intensity |

| Moisture sensitivity | Moderate (hygroscopic tendency) | Crystal structure, packing |